(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves condensation reactions, cyclodesulfurization, and the use of specific reagents for introducing desired functional groups. For example, the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines demonstrates a stereospecific synthesis involving tosylation and subsequent treatment with acetamides, showcasing the complexity and specificity required in synthesizing such compounds (Hamdouchi et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by their ability to form π–π interactions and hydrogen bonding, contributing to their stability and reactivity. For instance, the synthesis and structural characterization of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide highlighted these interactions, which result in a three-dimensional network, suggesting potential for diverse chemical reactivity and interaction with biological targets (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving imidazo[1,2-a]pyridine derivatives are varied and include processes such as cyclodesulfurization and bis-cyanation. These reactions are crucial for introducing or modifying functional groups that define the chemical behavior of the compounds. The Rhodium-catalyzed bis-cyanation of arylimidazo[1,2-α]pyridines is an example of such chemical modifications, offering insights into the reactivity and potential for chemical diversity within this class of compounds (Zhu et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine provided insights into its physical properties, demonstrating the compound's high crystallinity and potential for purification, which is critical for its application in further chemical or pharmacological studies (Santaniello et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules, potential for forming cocrystals, and interactions with biological targets, are key areas of interest. Studies on related compounds, such as the formation of cocrystals and salts with pyromellitic acid, reveal the intricate balance between molecular structure and chemical behavior, highlighting the potential for these molecules to engage in complex chemical interactions (Dey et al., 2015).
Future Directions
properties
IUPAC Name |
(E)-N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-14-6-5-9-17-19-16(13-20(14)17)12-18-23(21,22)11-10-15-7-3-2-4-8-15/h2-11,13,18H,12H2,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPBJCDJWGTTPG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC2=NC(=CN12)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({5-methylimidazo[1,2-a]pyridin-2-yl}methyl)-2-phenylethene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.